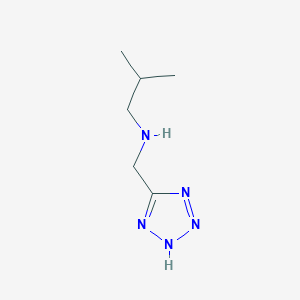

N-((1H-tetrazol-5-yl)methyl)-2-methylpropan-1-amine

Descripción

Propiedades

IUPAC Name |

2-methyl-N-(2H-tetrazol-5-ylmethyl)propan-1-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13N5/c1-5(2)3-7-4-6-8-10-11-9-6/h5,7H,3-4H2,1-2H3,(H,8,9,10,11) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CHVNEGVHLOEALQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CNCC1=NNN=N1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13N5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

155.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

An In-depth Technical Guide on the Crystal Structure and X-ray Diffraction of N-((1H-tetrazol-5-yl)methyl)-2-methylpropan-1-amine

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of the methodologies for determining and analyzing the crystal structure of N-((1H-tetrazol-5-yl)methyl)-2-methylpropan-1-amine. As a compound of interest in medicinal chemistry, understanding its three-dimensional structure is paramount for elucidating structure-activity relationships (SAR) and for rational drug design. Tetrazole derivatives are recognized as valuable bioisosteres for carboxylic acid and amide groups, enhancing physicochemical properties and metabolic stability in drug candidates.[1] This document, authored from the perspective of a Senior Application Scientist, details the synthetic rationale, experimental protocols for crystallization, single-crystal and powder X-ray diffraction, and the interpretation of the resulting data.

Introduction and Scientific Context

N-((1H-tetrazol-5-yl)methyl)-2-methylpropan-1-amine (Molecular Formula: C₆H₁₃N₅, Molecular Weight: 155.2 g/mol ) is a 5-substituted 1H-tetrazole.[2] The tetrazole moiety is a critical pharmacophore in numerous therapeutic agents due to its high nitrogen content and ability to participate in hydrogen bonding.[3][4] The definitive determination of the molecule's three-dimensional arrangement, including bond lengths, bond angles, and intermolecular interactions, is achievable only through single-crystal X-ray diffraction (SC-XRD).[5][6][7] This technique provides an unambiguous atomic map, which is foundational for computational modeling, understanding receptor binding, and optimizing lead compounds.[8][9]

Powder X-ray Diffraction (PXRD) serves as a complementary, rapid analytical technique.[10] It is indispensable for phase identification of the bulk material, ensuring sample purity, and can provide information on unit cell dimensions and crystallinity.[11][12][13]

Synthesis and Crystallization

A robust synthetic strategy is the prerequisite for obtaining high-quality single crystals. The synthesis of 5-substituted 1H-tetrazoles is well-established, with the most common method being the [3+2] cycloaddition of an organonitrile with an azide source.[14][15]

Proposed Synthetic Pathway

A plausible and efficient route to synthesize N-((1H-tetrazol-5-yl)methyl)-2-methylpropan-1-amine involves a two-step process starting from 3-methylbutanenitrile.

Caption: Proposed two-step synthesis of the target compound.

Protocol Justification: This pathway is chosen for its high efficiency and the commercial availability of the starting materials. The use of zinc or ammonium salts as catalysts for the cycloaddition is a well-documented and effective method for synthesizing 5-substituted tetrazoles from nitriles.[15]

Crystallization Protocol

The growth of single crystals suitable for X-ray diffraction is often the most challenging step. The following methods should be explored systematically.

Step-by-Step Crystallization Methodology:

-

Purification: The synthesized crude product must be purified to >99% purity, typically by column chromatography or recrystallization, and confirmed by NMR and mass spectrometry.

-

Solvent Screening: Small-scale solubility tests should be performed in a range of solvents (e.g., ethanol, methanol, acetonitrile, ethyl acetate, water, and mixtures thereof). The ideal solvent is one in which the compound is sparingly soluble at room temperature and fully soluble upon heating.

-

Slow Evaporation:

-

Dissolve the purified compound in a suitable solvent (e.g., methanol) to near-saturation in a clean vial.

-

Cover the vial with a cap containing small perforations to allow for slow solvent evaporation.

-

Store the vial in a vibration-free environment at a constant temperature.

-

-

Vapor Diffusion (Hanging or Sitting Drop):

-

Prepare a saturated solution of the compound in a good solvent (e.g., ethanol).

-

Place a larger volume of a poor solvent (an "anti-solvent" in which the compound is insoluble, e.g., hexane) in a sealed container.

-

Place a drop of the compound's solution on a slide (hanging drop) or in a small vial (sitting drop) inside the sealed container.

-

Slow diffusion of the anti-solvent vapor into the solution will gradually decrease the compound's solubility, promoting crystal growth.

-

-

Slow Cooling:

-

Prepare a saturated solution of the compound in a suitable solvent at an elevated temperature.

-

Allow the solution to cool slowly to room temperature, and then potentially to a lower temperature (e.g., 4°C). A programmable water bath or a Dewar flask can be used to control the cooling rate.

-

Single-Crystal X-ray Diffraction (SC-XRD)

SC-XRD is the definitive method for determining the precise three-dimensional structure of a molecule.[7][9] It provides detailed information on atomic coordinates, bond lengths, bond angles, and intermolecular interactions such as hydrogen bonds.[8]

Caption: Standard workflow for Single-Crystal X-ray Diffraction.

Experimental Protocol for SC-XRD

-

Crystal Mounting: A suitable single crystal (typically 0.1-0.3 mm in size) is selected under a microscope and mounted on a goniometer head.[8]

-

Data Collection: The mounted crystal is placed in a diffractometer. To minimize thermal motion and improve data quality, data is typically collected at a low temperature (e.g., 100 K) using a cryostream.[7] The instrument uses monochromatic X-rays (commonly Mo Kα, λ = 0.71073 Å, or Cu Kα, λ = 1.5418 Å) to irradiate the crystal.[7][16] The crystal is rotated, and a series of diffraction patterns are collected on a detector.[17]

-

Structure Solution and Refinement: The collected diffraction intensities are processed to determine the unit cell parameters and space group. The phase problem is solved using direct methods or Patterson methods to generate an initial electron density map.[8] From this map, atoms are located, and the structural model is refined against the experimental data to yield the final, precise atomic coordinates.

Expected Crystallographic Data

While the specific data for the title compound is not yet published, we can predict a likely range of parameters based on similar tetrazole structures reported in the Cambridge Crystallographic Data Centre (CCDC).[3][14]

| Parameter | Expected Value / Information | Rationale / Reference Structures |

| Crystal System | Monoclinic or Triclinic | These are common crystal systems for small organic molecules with moderate symmetry.[18][19] |

| Space Group | P2₁/c or P-1 | Centrosymmetric space groups are frequently observed for achiral molecules. |

| Unit Cell Dimensions | a ≈ 8-12 Å, b ≈ 9-15 Å, c ≈ 10-18 Å, β ≈ 90-105° | Based on the molecular size and typical packing densities of related tetrazole derivatives.[18] |

| Z (Molecules/Unit Cell) | 4 (for P2₁/c) or 2 (for P-1) | This is a typical value for small organic molecules in these common space groups. |

| Key Bond Lengths (Å) | N-N (tetrazole) ≈ 1.31-1.36 Å, C-N (tetrazole) ≈ 1.32-1.35 Å | Consistent with delocalized bonding within the tetrazole ring.[17][20] |

| Hydrogen Bonding | Strong N-H···N interactions between tetrazole rings are expected. | The tetrazole N-H is a strong hydrogen bond donor, and the ring nitrogens are good acceptors, often leading to chains or dimers.[17][18][21] |

Powder X-ray Diffraction (PXRD)

PXRD is a powerful, non-destructive technique used to analyze a polycrystalline (powder) sample.[11][13] It provides a characteristic "fingerprint" of a crystalline phase.

Key Applications:

-

Phase Identification: Comparing the experimental diffraction pattern to a database (e.g., the Powder Diffraction File) to confirm the identity of the synthesized material.[10]

-

Purity Assessment: Detecting the presence of crystalline impurities or different polymorphic forms.

-

Crystallinity Determination: Assessing the degree of crystallinity in the bulk sample by comparing the integrated intensity of sharp peaks to the broad, amorphous background.[13]

Experimental Protocol for PXRD

-

Sample Preparation: The crystalline material is finely ground to a homogenous powder (typically <10 μm grain size) to ensure random orientation of the crystallites.[16] The powder is then packed into a sample holder.

-

Data Acquisition: The sample is placed in a powder diffractometer. An X-ray beam (usually Cu Kα) is directed at the sample. The detector scans a range of 2θ angles, recording the intensity of the diffracted X-rays at each angle.[11][13]

-

Data Analysis: The resulting plot of intensity versus 2θ is the diffraction pattern. The positions (2θ angles) and intensities of the diffraction peaks are used for analysis. Bragg's Law (nλ = 2d sinθ) is used to convert the peak positions into d-spacings, which are characteristic of the crystal lattice.[10][11]

Caption: General workflow for Powder X-ray Diffraction analysis.

Conclusion

The structural elucidation of N-((1H-tetrazol-5-yl)methyl)-2-methylpropan-1-amine is a critical step in its development as a potential therapeutic agent. This guide outlines a clear, scientifically-grounded pathway for its synthesis, crystallization, and comprehensive structural analysis using both single-crystal and powder X-ray diffraction. The detailed protocols and expected outcomes are based on established principles and data from closely related compounds, providing a robust framework for researchers in the field. The successful determination of its crystal structure will enable detailed analysis of intermolecular interactions and provide the foundational data necessary for advanced computational studies and rational drug design.

References

- X-Ray powder diffraction | Science | Research Starters - EBSCO. (n.d.).

- X-Ray Powder Diffraction Analysis (XRD) - ResearchInfrastructure@GFZ. (n.d.).

- Small molecule crystallography - Excillum. (n.d.).

- What Is Small Molecule Crystal Structure Analysis? - Rigaku. (n.d.).

- TETRAZOLES: SYNTHESIS, STRUCTURES, PHYSICO-CHEMICAL PROPERTIES AND APPLICATION - CORE. (n.d.).

- Basics to powder X-ray diffraction: How to achieve high-quality XRD patterns - Q&A. (2020, May 14).

- X-ray Powder Diffraction (XRD) - SERC (Carleton). (2018, June 15).

- Powder diffraction - Wikipedia. (n.d.).

- Small molecule X-ray crystallography - School of Chemistry and Molecular Biosciences - The University of Queensland. (n.d.).

- X-ray single-crystal diffraction | FZU. (n.d.).

- Single Crystal X-Ray Diffraction - Pulstec USA. (2023, October 25).

- The crystal structure of tetrazole 4. | Download Scientific Diagram - ResearchGate. (n.d.).

- Catalytic Tetrazole Synthesis via [3+2] Cycloaddition of NaN3 to Organonitriles Promoted by Co(II)-complex: Isolation and Characterization of a Co(II)-diazido Intermediate | ACS Omega - ACS Publications. (2024, April 29).

- Cocrystals and Salts of Tetrazole-Based Energetic Materials | Crystal Growth & Design. (2020, February 27).

- Synthesis and Characterization of some Tetrazole Derivatives and Evaluation of their Biological Activity - ResearchGate. (2021, October 20).

- Crystal structure of 1-(5-amino-2H-tetrazol-2-yl)-2-methylpropan-2-ol - PMC. (n.d.).

- One-step Synthesis to an Insensitive Explosive: N,N'-bis((1H-tetrazol-5-yl)methyl)nitramide (BTMNA) | Request PDF - ResearchGate. (n.d.).

-

Crystal structures of the three closely related compounds: bis[(1H-tetrazol-5-yl)methyl]nitramide, triaminoguanidinium 5-({amino}methyl)tetrazol-1-ide, and diammonium bis[(tetrazol-1-id-5. (n.d.). Retrieved from https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEbYib1JVuFetkPh8MHUqG8tf1ABV1IcZTIDfzAAOKEltnOZa7h8qb-TW7de6iv62XvpUvcIAO0-4K51PUv6Bl-lQygYpP2fP5NHcYlOnsMRk5FxR4sPxLHrX8vmb12KLusV3Z4D8tBHuNFdA==

- Synthetic Transition from Thiourea-Based Compounds to Tetrazole Derivatives: Structure and Biological Evaluation of Synthesized New N-(Furan-2-ylmethyl) - MDPI. (2021, January 10).

- Synthesis and Characterization of 1-Hydroxy-5-Methyltetrazole and Its Energetic Salts. (2025, June 26).

- N-((1H-Tetrazol-5-yl)methyl)-2-methylpropan-1-amine | Sapphire Bioscience. (n.d.).

- Three new energetic complexes with N,N-bis(1H-tetrazole-5-yl)-amine as high energy density materials: syntheses, structures, characterization and effects on the thermal decomposition of RDX - Dalton Transactions (RSC Publishing). (n.d.).

- 1H-Tetrazole synthesis - Organic Chemistry Portal. (n.d.).

- Synthesis of tetrazole- and imidazole-based compounds: prophetic molecules made real for biological studies - Semantic Scholar. (n.d.).

- 5-(2-Methyl-5-nitrophenyl)-1H-tetrazole - PMC. (n.d.).

- Mesoionic tetrazolium-5-aminides: Synthesis, molecular and crystal structures, UV–vis spectra, and DFT calculations - Beilstein Journals. (2021, February 8).

- Progress of N, N-bis(1(2)H-tetrazol-5-yl)amine and its derivatives - ResearchGate. (n.d.).

Sources

- 1. researchgate.net [researchgate.net]

- 2. Sapphire Bioscience [sapphirebioscience.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. researchgate.net [researchgate.net]

- 5. excillum.com [excillum.com]

- 6. rigaku.com [rigaku.com]

- 7. Small molecule X-ray crystallography - School of Chemistry and Molecular Biosciences - University of Queensland [scmb.uq.edu.au]

- 8. X-ray single-crystal diffraction | FZU [fzu.cz]

- 9. pulstec.net [pulstec.net]

- 10. X-ray Powder Diffraction (XRD) [serc.carleton.edu]

- 11. X-Ray powder diffraction | Science | Research Starters | EBSCO Research [ebsco.com]

- 12. Basics to powder X-ray diffraction: How to achieve high-quality XRD patterns - Q&A | Malvern Panalytical [malvernpanalytical.com]

- 13. Powder diffraction - Wikipedia [en.wikipedia.org]

- 14. pubs.acs.org [pubs.acs.org]

- 15. organic-chemistry.org [organic-chemistry.org]

- 16. ResearchInfrastructure@GFZ | X-Ray Powder Diffraction Analysis (XRD) [research-infrastructure.gfz.de]

- 17. 5-(2-Methyl-5-nitrophenyl)-1H-tetrazole - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Crystal structure of 1-(5-amino-2H-tetrazol-2-yl)-2-methylpropan-2-ol - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Synthetic Transition from Thiourea-Based Compounds to Tetrazole Derivatives: Structure and Biological Evaluation of Synthesized New N-(Furan-2-ylmethyl)-1H-tetrazol-5-amine Derivatives | MDPI [mdpi.com]

- 20. mdpi.com [mdpi.com]

- 21. Crystal structures of the three closely related compounds: bis[(1H-tetrazol-5-yl)methyl]nitramide, triaminoguanidinium 5-({[(1H-tetrazol-5-yl)methyl](nitro)amino}methyl)tetrazol-1-ide, and diammonium bis[(tetrazol-1-id-5-yl)methyl]nitramide monohydrate - PMC [pmc.ncbi.nlm.nih.gov]

Physicochemical Profiling and Experimental Methodologies for N-((1H-tetrazol-5-yl)methyl)-2-methylpropan-1-amine

Target Audience: Medicinal Chemists, Analytical Scientists, and Drug Development Professionals Compound Identity: CAS Registry Number 1250725-22-4[1]

Executive Summary

In modern drug discovery, the strategic selection of bifunctional building blocks is critical for optimizing both target affinity and ADME (Absorption, Distribution, Metabolism, and Excretion) profiles. N-((1H-tetrazol-5-yl)methyl)-2-methylpropan-1-amine is a highly versatile, commercially available screening compound and synthetic intermediate[2]. Structurally, it combines an isobutyl aliphatic chain, a secondary amine, and a 1H-tetrazole ring.

As a Senior Application Scientist, I approach this molecule not just as a static chemical structure, but as a dynamic physicochemical system. The proximity of a basic secondary amine to an acidic tetrazole ring dictates that this molecule exists predominantly as a zwitterion at physiological pH. This guide provides an in-depth analysis of its physicochemical properties, its utility in medicinal chemistry, and the self-validating experimental protocols required to accurately characterize its behavior in solution.

Structural Dynamics & Physicochemical Profiling

The physicochemical behavior of N-((1H-tetrazol-5-yl)methyl)-2-methylpropan-1-amine is governed by the interplay of its three distinct structural motifs:

-

The 1H-Tetrazole Ring: A well-established, offering similar acidity (pKa ~4.5–5.5) and planar geometry, but with enhanced metabolic stability against esterases and improved lipophilicity.

-

The Secondary Amine: A basic center (pKa ~9.5–10.5) that acts as a strong hydrogen-bond donor and acceptor.

-

The Isobutyl Group (2-methylpropyl): Provides localized steric bulk and lipophilicity, which can be critical for occupying hydrophobic pockets in target receptors.

Quantitative Data Summary

| Property | Value | Method / Source |

| Chemical Name | N-((1H-tetrazol-5-yl)methyl)-2-methylpropan-1-amine | IUPAC Nomenclature |

| CAS Registry Number | 1250725-22-4 | Commercial Databases[1] |

| Molecular Formula | C₆H₁₃N₅ | Theoretical |

| Molecular Weight | 155.20 g/mol | Theoretical |

| pKa₁ (Tetrazole NH) | ~4.8 - 5.2 | Estimated (Potentiometric) |

| pKa₂ (Secondary Amine) | ~9.5 - 10.2 | Estimated (Potentiometric) |

| Isoelectric Point (pI) | ~7.5 | Calculated: (pKa₁ + pKa₂)/2 |

| LogD (pH 7.4) | < -1.0 (Highly Hydrophilic) | Estimated (Zwitterion effect) |

| H-Bond Donors / Acceptors | 2 / 5 | Topological Analysis |

Acid-Base Equilibria and Zwitterionic Behavior

At physiological pH (7.4), the tetrazole proton is lost (yielding a negatively charged tetrazolide anion), and the secondary amine is protonated (yielding a positively charged ammonium cation). Consequently, the molecule exists almost exclusively in a zwitterionic state .

Because the cationic and anionic centers are separated by only a single methylene bridge, the molecule is highly prone to forming an intramolecular electrostatic interaction (or hydrogen bond). This "charge masking" can significantly alter its experimental lipophilicity compared to computational predictions (e.g., CLogP), making empirical validation mandatory.

Fig 1: pH-dependent ionization states and zwitterion formation pathway.

Medicinal Chemistry Utility

The unique combination of a bulky lipophilic tail and a highly polar, zwitterionic headgroup makes this compound a valuable intermediate in the synthesis of complex therapeutics.

-

Sodium Channel Modulators: Derivatives incorporating the (tetrazol-5-ylmethyl)amine scaffold have been extensively patented as modulators of the [3]. In these applications, the tetrazole acts as a metabolically stable polar anchor that interacts with the aqueous vestibule of the ion channel, while the isobutyl group directs the orientation of the pharmacophore.

-

Cannabinoid Receptor (CB2) Agonists: Similar motifs are utilized in the development of [4], where the tunable lipophilicity and hydrogen-bonding capacity of the tetrazole-amine network are leveraged to achieve selectivity over the CB1 receptor, minimizing psychoactive off-target effects.

Validated Experimental Protocols

To accurately utilize this compound in drug design, its physicochemical properties must be measured empirically. Computational models routinely fail for proximal zwitterions due to their inability to accurately weight intramolecular charge masking. The following protocols are designed as self-validating systems .

Protocol A: pKa Determination via Potentiometric Titration

Causality & Rationale: High-throughput UV-metric titrations are unsuitable here because aliphatic amines lack a strong chromophore, and the tetrazole UV shift is often too subtle for precise inflection point mapping. Potentiometric (pH-metric) titration is the gold standard for this scaffold.

Step-by-Step Methodology:

-

System Calibration: Calibrate the glass pH electrode using standard buffers (pH 4.01, 7.00, 10.01) at a strictly controlled 25.0 ± 0.1 °C.

-

System Suitability (Self-Validation): Titrate a known standard (e.g., Potassium Hydrogen Phthalate, KHP) to verify titrant molarity and electrode response time.

-

Sample Preparation: Dissolve 2-3 mg of N-((1H-tetrazol-5-yl)methyl)-2-methylpropan-1-amine in 10 mL of 0.15 M KCl (to maintain constant ionic strength equivalent to physiological conditions).

-

Blank Titration: Perform a blank titration on the 0.15 M KCl solvent using 0.5 M HCl and 0.5 M KOH. This is critical to subtract the solvent's buffering capacity from the sample data.

-

Sample Titration: Acidify the sample to pH 2.0 with 0.5 M HCl (converting it fully to the cationic state). Titrate with 0.5 M KOH under a nitrogen blanket (to prevent CO₂ absorption) up to pH 12.0.

-

Data Analysis: Plot the first derivative of the titration curve (dpH/dV). The two peaks correspond to the pKa of the tetrazole (~5.0) and the amine (~10.0).

Protocol B: LogD(7.4) Determination via Shake-Flask LC-MS/MS

Causality & Rationale: HPLC retention-time methods for LogD estimation rely on calibration curves of neutral compounds. Zwitterions interact unpredictably with silanol groups on standard C18 stationary phases, rendering HPLC estimations highly inaccurate. The classic shake-flask method, coupled with LC-MS/MS, is mandatory.

Fig 2: Self-validating shake-flask workflow for experimental LogD determination.

Step-by-Step Methodology:

-

Phase Pre-saturation: Vigorously stir 1-octanol and Phosphate Buffered Saline (PBS, pH 7.4) together for 24 hours. Crucial Step: If phases are not mutually saturated prior to the experiment, micro-emulsions will form, artificially inflating the octanol concentration.

-

Sample Spiking: Prepare a 1 mM stock of the compound in DMSO. Spike 10 µL of this stock into 1 mL of the pre-saturated PBS phase (final DMSO < 1%).

-

Partitioning: Add 1 mL of pre-saturated 1-octanol. Seal the vial and agitate on an orbital shaker at 300 RPM for 60 minutes at 25°C.

-

Phase Separation: Centrifuge the vials at 3000 x g for 15 minutes to break any micro-emulsions.

-

Quantification & Self-Validation (Mass Balance): Carefully sample both the octanol and aqueous layers. Quantify the compound in both phases using LC-MS/MS (MRM mode).

-

Validation Check: Calculate the total mass recovered (Mass_octanol + Mass_aqueous). It must be within 90-110% of the initial spiked mass. If it is lower, the compound has precipitated or adsorbed to the glass, and the LogD value is invalid.

-

-

Calculation: LogD = Log₁₀(Area_octanol / Area_aqueous).

References

- Vertex Pharmaceuticals Inc. (2014). Benzimidazole and imidazopyridine derivatives as sodium channel modulators. Google Patents (CA2861439A1).

- Astellas Pharma Inc. (2010). Sulfonyl benzimidazole derivatives. Google Patents (US7700618B2).

-

Herr, R. J. (2002). 5-Substituted-1H-tetrazoles as carboxylic acid isosteres: medicinal chemistry and synthetic methods. Bioorganic & Medicinal Chemistry, 10(11), 3379-3393. Available at:[Link]

Sources

electronic properties of N-((1H-tetrazol-5-yl)methyl)-2-methylpropan-1-amine derivatives

An In-depth Technical Guide to the Electronic Properties of N-((1H-tetrazol-5-yl)methyl)-2-methylpropan-1-amine Derivatives

Authored by: Dr. Evelyn Reed, Senior Application Scientist

Abstract

The 1H-tetrazole moiety is a cornerstone in modern medicinal chemistry, primarily serving as a highly effective bioisostere for the carboxylic acid group. Its unique electronic profile, characterized by high nitrogen content and aromaticity, imparts favorable pharmacokinetic and metabolic properties to parent molecules. This guide provides a comprehensive exploration of the electronic properties of N-((1H-tetrazol-5-yl)methyl)-2-methylpropan-1-amine and its derivatives. We delve into the theoretical underpinnings of its electronic structure, the influence of molecular substituents, and provide robust, field-tested protocols for both computational and experimental characterization. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage the nuanced electronic characteristics of this important chemical scaffold.

Introduction: The Tetrazole Moiety as a Privileged Scaffold

The tetrazole ring is a five-membered aromatic heterocycle containing four nitrogen atoms. Its prominence in drug design stems from its ability to act as a non-classical bioisostere of the carboxylic acid group. Unlike carboxylic acids, which are largely ionized at physiological pH, the tetrazole ring exhibits a pKa of approximately 4.5-5.0, allowing for a greater proportion of the more lipophilic, non-ionized form to exist, which can enhance membrane permeability and oral bioavailability.

The electronic character of the tetrazole ring is defined by its electron-rich nature and its capacity for hydrogen bonding, both as a donor (N-H) and an acceptor (the lone pairs on the other nitrogen atoms). These features are critical for establishing strong and specific interactions with biological targets. The core molecule, N-((1H-tetrazol-5-yl)methyl)-2-methylpropan-1-amine, combines this critical pharmacophore with an aliphatic amine, introducing a basic center that can further modulate the molecule's overall physicochemical profile. Understanding and manipulating the electronic properties of this scaffold is paramount for rational drug design.

Core Electronic Structure Analysis

The electronic properties of the parent molecule are a composite of the electron-withdrawing, aromatic tetrazole ring and the electron-donating alkylamine side chain.

-

The Tetrazole Ring: The high density of electronegative nitrogen atoms makes the ring system a net electron-withdrawing group. The aromatic π-system is delocalized across the five atoms, contributing to its stability. The proton on the N1 position is acidic, making the ring a proton donor.

-

The Methylene Bridge: This -CH₂- group acts as an insulating linker, separating the tetrazole and amine functionalities and preventing direct resonance interaction.

-

The 2-Methylpropan-1-amine Moiety: This aliphatic amine is a classic electron-donating group through an inductive effect (+I). The nitrogen atom possesses a lone pair of electrons, rendering it a basic and nucleophilic center.

The interplay between these two opposing electronic forces—the withdrawing tetrazole and the donating amine—creates a molecule with a significant dipole moment and distinct regions of electrostatic potential.

Frontier Molecular Orbitals (FMO)

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are central to understanding a molecule's reactivity and electronic behavior.

-

HOMO: For the parent molecule, the HOMO is expected to be localized primarily on the electron-rich aliphatic amine moiety, specifically the nitrogen lone pair. This region is the most likely site for oxidation and electrophilic attack.

-

LUMO: The LUMO is anticipated to be distributed across the electron-deficient tetrazole ring. This region represents the most probable site for reduction and nucleophilic attack.

The energy difference between the HOMO and LUMO (the HOMO-LUMO gap) is a critical indicator of the molecule's kinetic stability and electronic excitability. A larger gap implies higher stability and lower reactivity.

Impact of Substitution on Electronic Properties

Rational modification of the parent structure allows for the fine-tuning of its electronic properties. We will consider substitutions at two key positions: the tetrazole ring (R¹) and the aliphatic amine (R² and R³).

A summary of expected trends is presented below:

| Derivative | Substituent (R¹) | Substituent (R²/R³) | Expected Effect on HOMO-LUMO Gap | Rationale |

| Parent Molecule | -H | -H, -isobutyl | Baseline | Reference compound. |

| Derivative A | -CF₃ (Electron-Withdrawing) | -H, -isobutyl | Decrease | The strongly withdrawing -CF₃ group will significantly lower the LUMO energy on the tetrazole ring. |

| Derivative B | -OCH₃ (Electron-Donating) | -H, -isobutyl | Increase | The donating -OCH₃ group will raise the energy of the π-system, increasing the LUMO energy. |

| Derivative C | -H | -CH₃, -isobutyl | Slight Decrease | N-alkylation increases the electron-donating character of the amine, raising the HOMO energy. |

| Derivative D | -H | -C(O)CH₃ (Electron-Withdrawing) | Increase | Acylation of the amine withdraws electron density from the nitrogen, significantly lowering the HOMO energy. |

Methodologies for Characterization

A dual approach of computational modeling and experimental validation is essential for a thorough understanding of the electronic properties.

Computational Workflow: Density Functional Theory (DFT)

DFT provides a powerful in-silico method for predicting electronic properties with high accuracy.

Caption: A standard workflow for DFT-based electronic property calculation.

Detailed Protocol for DFT Calculations:

-

Structure Preparation:

-

Draw the 2D structure of the desired derivative in a molecular editor (e.g., ChemDraw).

-

Convert the 2D structure to a 3D conformation and perform an initial energy minimization using a molecular mechanics force field (e.g., MMFF94).

-

-

Geometry Optimization:

-

Software: Gaussian, ORCA, or similar quantum chemistry package.

-

Method: Becke, 3-parameter, Lee-Yang-Parr (B3LYP) hybrid functional.

-

Basis Set: Pople-style basis set, such as 6-31G(d), is a good starting point for geometry optimization.

-

Input: Use the pre-optimized 3D structure as the initial input.

-

Execution: Run the optimization calculation. This process finds the lowest energy conformation of the molecule.

-

-

Frequency Analysis:

-

Perform a frequency calculation at the same level of theory (B3LYP/6-31G(d)) using the optimized geometry.

-

Validation: Confirm that the output shows zero imaginary frequencies. This ensures the optimized structure is a true energy minimum and not a transition state.

-

-

Single-Point Energy and Property Calculation:

-

Using the validated geometry, perform a more accurate single-point energy calculation.

-

Method: B3LYP.

-

Basis Set: A larger basis set, such as 6-311++G(d,p), is recommended for more accurate electronic property prediction. The "++" indicates the inclusion of diffuse functions, which are important for describing lone pairs and anions, while "(d,p)" adds polarization functions for better description of bonding.

-

Properties to Request: In the calculation input, request the generation of molecular orbitals (for HOMO/LUMO visualization), electrostatic potential (ESP) maps, and the dipole moment.

-

-

Data Analysis:

-

Extract the energies of the HOMO and LUMO to calculate the energy gap.

-

Visualize the HOMO and LUMO surfaces to understand their spatial distribution.

-

Generate an ESP map, coloring the molecular surface according to the electrostatic potential. This visually identifies electron-rich (red/negative) and electron-poor (blue/positive) regions.

-

Experimental Workflow: Cyclic Voltammetry (CV)

Cyclic voltammetry is a powerful electrochemical technique used to probe the redox properties of a molecule, providing experimental data that correlates with the computationally derived HOMO and LUMO energies.

Caption: A workflow for determining redox potentials via cyclic voltammetry.

Detailed Protocol for Cyclic Voltammetry:

-

Solution Preparation:

-

Analyte: Dissolve a precise concentration (typically 1-5 mM) of the N-((1H-tetrazol-5-yl)methyl)-2-methylpropan-1-amine derivative in a suitable solvent. The solvent must be able to dissolve the analyte and the supporting electrolyte and have a wide electrochemical window (e.g., acetonitrile, DMF).

-

Supporting Electrolyte: Add a high concentration (typically 0.1 M) of a supporting electrolyte (e.g., tetrabutylammonium hexafluorophosphate, TBAPF₆). This is crucial to minimize solution resistance and ensure that the analyte migrates to the electrode via diffusion rather than electromigration.

-

Degassing: Purge the solution with an inert gas (e.g., argon or nitrogen) for 15-20 minutes to remove dissolved oxygen, which can interfere with the measurement. Maintain an inert atmosphere over the solution during the experiment.

-

-

Electrochemical Cell Assembly:

-

Assemble a three-electrode cell:

-

Working Electrode (WE): A glassy carbon electrode is commonly used. Polish the electrode surface with an alumina slurry, sonicate in deionized water and then the chosen solvent, and dry before use to ensure a clean, reproducible surface.

-

Reference Electrode (RE): A non-aqueous Ag/Ag⁺ or a saturated calomel electrode (SCE) can be used. Ensure the filling solution is appropriate for the organic solvent.

-

Counter Electrode (CE): A platinum wire or gauze is typically used. Its surface area should be larger than that of the WE.

-

-

-

Data Acquisition:

-

Connect the electrodes to a potentiostat.

-

Set the experimental parameters: scan range (e.g., -2.0 V to +2.0 V vs. RE), scan rate (e.g., 100 mV/s), and number of cycles. The scan range should be wide enough to observe the redox events of interest.

-

Run the experiment, recording the current response as the potential is swept.

-

-

Data Analysis and Interpretation:

-

Plot the resulting current vs. potential to obtain a cyclic voltammogram.

-

Identify the anodic peak potential (Epa) for oxidation and the cathodic peak potential (Epc) for reduction.

-

The half-wave potential (E₁/₂) is calculated as (Epa + Epc)/2 for reversible processes.

-

Correlation to FMOs: The oxidation potential is related to the energy required to remove an electron from the HOMO, while the reduction potential relates to the energy gained by adding an electron to the LUMO. Empirical equations, such as those proposed by Bredas et al., can be used to estimate the HOMO and LUMO energy levels from the onset potentials of oxidation (E_ox) and reduction (E_red) relative to a ferrocene/ferrocenium (Fc/Fc⁺) internal standard.

-

E_HOMO ≈ -[E_ox (vs Fc/Fc⁺) + 4.8] eV

-

E_LUMO ≈ -[E_red (vs Fc/Fc⁺) + 4.8] eV

-

-

Conclusion

The are a product of the delicate balance between the electron-withdrawing tetrazole ring and the nature of the substituents on the amine and the ring itself. A synergistic approach combining the predictive power of DFT calculations with the empirical validation of cyclic voltammetry provides a robust framework for understanding and engineering these properties. By methodically applying the protocols detailed in this guide, researchers can rationally design novel derivatives with tailored electronic profiles, accelerating the discovery of new therapeutic agents with optimized efficacy and pharmacokinetic properties.

References

-

Singh, H., et al. (2012). Tetrazoles: A valuable insight into the recent advances and potential pharmacological activities. European Journal of Medicinal Chemistry, 56, 370-390. Available at: [Link]

-

Herr, R.J. (2002). 5-Substituted-1H-tetrazoles as carboxylic acid isosteres: a review of the patent literature. Bioorganic & Medicinal Chemistry, 10(11), 3379-3393. Available at: [Link]

-

Becke, A.D. (1993). Density-functional thermochemistry. III. The role of exact exchange. The Journal of Chemical Physics, 98(7), 5648-5652. Available at: [Link]

-

Elgrishi, N., et al. (2018). A Practical Beginner’s Guide to Cyclic Voltammetry. Journal of Chemical Education, 95(2), 197-206. Available at: [Link]

-

Cardona, C.M., et al. (2011). Estimation of the HOMO and LUMO Energy Levels of N-Substituted Carbazoles Using Electrochemical and Spectroscopic Methods. The Journal of Physical Chemistry Letters, 2(19), 2479–2483. Available at: [Link]

Whitepaper: A Phased In Vitro Strategy to Elucidate the Mechanism of Action of N-((1H-tetrazol-5-yl)methyl)-2-methylpropan-1-amine

For: Researchers, scientists, and drug development professionals.

Abstract

N-((1H-tetrazol-5-yl)methyl)-2-methylpropan-1-amine is a novel small molecule with potential pharmacological activity. Its structure, featuring a tetrazole ring and a primary amine, suggests possible interactions with a range of biological targets. The tetrazole moiety is a well-established bioisostere for a carboxylic acid, known to interact with various receptors and enzymes.[1][2][3][4] The isobutylamine fragment is characteristic of ligands for aminergic G-protein coupled receptors (GPCRs) and transporters. This guide outlines a comprehensive, phased in vitro strategy to systematically identify the molecular target(s) of this compound and elucidate its mechanism of action (MoA). The proposed workflow progresses from broad, high-throughput screening to specific, mechanistic assays designed to provide a detailed pharmacological profile.

Introduction: Structural Rationale and Target Hypotheses

The chemical structure of N-((1H-tetrazol-5-yl)methyl)-2-methylpropan-1-amine provides the basis for forming initial hypotheses about its biological targets.

-

The Tetrazole Moiety: The 1H-tetrazole ring is a key pharmacophore in medicinal chemistry.[5] It is recognized as a non-classical bioisostere of the carboxylic acid group, sharing similar acidity (pKa ≈ 4.5-4.9) and the ability to participate in crucial hydrogen bond interactions.[4][6] This substitution can enhance metabolic stability and lipophilicity compared to a carboxylate.[2][7] Drugs containing this moiety, such as the antihypertensive losartan, demonstrate its utility in targeting GPCRs like the angiotensin II receptor.[3][7]

-

The Isobutylamine Moiety: The primary amine connected to a branched alkyl chain is a common feature in ligands that interact with monoamine signaling systems. This suggests a potential affinity for adrenergic, dopaminergic, or serotonergic receptors, or their associated transporters.

Based on this structural analysis, the primary hypothesized target class for this compound is G-Protein Coupled Receptors (GPCRs) . Over 30% of all FDA-approved drugs target GPCRs, making them a high-priority class for investigation.[8]

A Phased Approach to MoA Elucidation

A tiered experimental approach is proposed to efficiently identify and characterize the compound's in vitro mechanism of action. This strategy ensures that resources are focused progressively on the most promising targets.

Caption: Phased workflow for MoA elucidation.

Phase 1: Broad Target Screening

The initial step involves screening the compound against a large, commercially available panel of targets to identify initial "hits."

-

Rationale: An unbiased, high-throughput screen (HTS) is the most efficient method to survey a wide range of potential targets without preconceived notions.[8]

-

Recommendation: Utilize a broad GPCR panel (e.g., >100 targets) that includes a diverse array of receptor families (aminergic, peptidergic, etc.). The primary screen should be a functional assay, such as a calcium flux or a generic β-arrestin recruitment assay, which can detect both agonist and antagonist activity for many GPCRs.[8][9]

Phase 2: Hit Confirmation and Potency Determination

Hits identified in the primary screen must be validated to eliminate false positives and to quantify their activity.

-

Hit Confirmation: Re-test the compound at a single, high concentration against the identified target(s) in the same assay format.

-

Dose-Response Analysis: For confirmed hits, perform a multi-point dose-response curve (typically 8-10 concentrations) to determine the potency (EC₅₀ for agonists, IC₅₀ for antagonists) and efficacy (Eₘₐₓ).

Table 1: Hypothetical Dose-Response Data for Validated GPCR Hit

| Parameter | Value | Description |

|---|---|---|

| Target Receptor | Adrenergic Alpha-2A | The confirmed biological target from screening. |

| Assay Type | Gαi-coupled cAMP Inhibition | Functional assay measuring the inhibition of forskolin-stimulated cAMP. |

| EC₅₀ | 75 nM | The molar concentration of the compound that produces 50% of its maximal response. |

| Eₘₐₓ | 95% (vs. reference agonist) | The maximum response achievable by the compound relative to a known full agonist. |

| Hill Slope | 1.1 | Indicates a standard sigmoidal dose-response relationship. |

Phase 3: Detailed Mechanism of Action Elucidation

Once a primary target is validated, a suite of specific assays is required to precisely define the compound's mechanism of action. Assuming the validated hit is a GPCR, the following assays are critical.

A. Radioligand Binding Assays

-

Purpose: To determine if the compound directly binds to the receptor and to measure its binding affinity (Kᵢ).[10]

-

Methodology: A competitive binding assay is performed using a known radiolabeled ligand for the target receptor.[11] The ability of increasing concentrations of the test compound to displace the radioligand from the receptor is measured.[10][12] This directly confirms a physical interaction and provides the Kᵢ value, a measure of binding affinity.

B. Second Messenger Functional Assays

-

Purpose: To confirm the functional effect of receptor binding on downstream signaling pathways. The choice of assay depends on the G-protein the receptor couples to (Gαs, Gαi, Gαq).[13][14]

-

Methodology (Example for a Gαi-coupled receptor):

-

cAMP Inhibition Assay: Gαi-coupled receptors inhibit the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP).[13] Cells expressing the target receptor are stimulated with forskolin (an adenylyl cyclase activator) to raise basal cAMP levels. The ability of the test compound to reduce this forskolin-stimulated cAMP level is then measured, typically using HTRF or luminescence-based immunoassays.[13][15]

-

Caption: Gαi signaling pathway inhibited by an agonist.

C. β-Arrestin Recruitment Assays

-

Purpose: To determine if the compound promotes the interaction of the GPCR with β-arrestin. This is crucial for understanding receptor desensitization, internalization, and for identifying "biased agonism," where a ligand preferentially activates G-protein or β-arrestin pathways.[9][16][17]

-

Methodology: Numerous assay formats exist, including enzyme fragment complementation (EFC), BRET, or Tango assays.[9][14][18][19] In a typical EFC-based assay (e.g., PathHunter), the GPCR is tagged with one enzyme fragment and β-arrestin with the other.[9] Ligand-induced recruitment brings the fragments together, reconstituting enzyme activity, which is measured via a luminescent or chemiluminescent signal.[9][18]

Phase 4: Selectivity Profiling

-

Purpose: To assess the compound's specificity for its primary target.

-

Methodology: The compound should be tested in functional assays against closely related receptor subtypes (e.g., if the hit is Adrenergic Alpha-2A, test against Alpha-2B, Alpha-2C, and other adrenoceptors). High selectivity is a desirable trait for a therapeutic candidate, as it can reduce the potential for off-target side effects.

Detailed Experimental Protocol: HTRF cAMP Assay for a Gαi-Coupled Receptor

This protocol provides a step-by-step methodology for determining the potency of a test compound at a Gαi-coupled GPCR.

Objective: To measure the concentration-dependent inhibition of forskolin-stimulated cAMP production by N-((1H-tetrazol-5-yl)methyl)-2-methylpropan-1-amine.

Materials:

-

HEK293 cells stably expressing the target Gαi-coupled GPCR.

-

Cell culture medium (e.g., DMEM/F12, 10% FBS).

-

Assay buffer (e.g., HBSS, 20 mM HEPES, 0.1% BSA).

-

Phosphodiesterase (PDE) inhibitor (e.g., IBMX, 500 µM final concentration).

-

Adenylyl cyclase activator (e.g., Forskolin, 10 µM final concentration).

-

Test compound and reference agonist.

-

HTRF cAMP detection kit (e.g., from Cisbio, PerkinElmer).[13][15]

-

White, low-volume 384-well assay plates.

-

HTRF-compatible plate reader.

Procedure:

-

Cell Preparation:

-

Compound Plating:

-

Prepare a serial dilution of the test compound and reference agonist in assay buffer (e.g., 10-point, 3-fold dilution series) at 4x the final desired concentration.

-

Dispense 5 µL of the diluted compounds into the 384-well assay plate. Include "vehicle only" controls.

-

-

Cell Dispensing:

-

Dispense 5 µL of the cell suspension into each well of the assay plate.

-

Incubate for 30 minutes at room temperature to allow compound binding.

-

-

Forskolin Stimulation:

-

Prepare a 2x solution of forskolin in assay buffer.

-

Add 10 µL of the forskolin solution to all wells except the "basal" control wells (add 10 µL of assay buffer to these).

-

Incubate for 30 minutes at room temperature.

-

-

cAMP Detection:

-

Prepare the HTRF detection reagents (d2-labeled cAMP and Eu³⁺-cryptate-labeled anti-cAMP antibody) according to the manufacturer's protocol.[13]

-

Add 10 µL of the d2-cAMP solution followed by 10 µL of the cryptate-antibody solution to each well.

-

Incubate for 60 minutes at room temperature, protected from light.

-

-

Data Acquisition and Analysis:

-

Read the plate on an HTRF-compatible reader at 665 nm and 620 nm.

-

Calculate the 665/620 ratio for each well.

-

Convert ratios to cAMP concentrations using a standard curve run in parallel.

-

Normalize the data: Set the "vehicle + forskolin" signal as 0% inhibition and the "basal" signal as 100% inhibition.

-

Plot the percent inhibition against the log of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀.

-

Conclusion

The proposed phased in vitro investigation provides a robust and logical framework for elucidating the mechanism of action of N-((1H-tetrazol-5-yl)methyl)-2-methylpropan-1-amine. By progressing from broad screening to detailed mechanistic and selectivity studies, this strategy will generate a comprehensive pharmacological profile, determining not only the primary molecular target but also the nature of the interaction (affinity, function, and potential for biased signaling). This detailed understanding is an essential prerequisite for any further drug development efforts.

References

- Tetrazoles: A multi-potent motif in drug design - VU Research Repository. (2024, September 14). VU Research Repository.

-

Bioisosteres in Drug Discovery: Focus on Tetrazole. (2019, November 25). Taylor & Francis. [Link]

-

Measurement of β-Arrestin Recruitment for GPCR Targets - Assay Guidance Manual. (2017, November 20). NCBI. [Link]

-

Advances in G Protein-Coupled Receptor High-throughput Screening. PMC. [Link]

-

One-Pot Bioisosteric Replacement of Alkyl Carboxylic Acids via Organic Photoredox Catalysis. (2025, October 23). ACS Publications. [Link]

-

Exploring tetrazole chemistry: synthetic techniques, structure–activity relationship, and pharmacological insights in antimicrobial and anticancer therapy. PMC. [Link]

-

Data Sheet Radioligand Binding Assay Protocol. Gifford Bioscience. [Link]

-

Exploring tetrazole chemistry: synthetic techniques, structure–activity relationship, and pharmacological insights in antimicrobial and anticancer therapy. (2025, December 7). Frontiers. [Link]

-

Calculations and Instrumentation used for Radioligand Binding Assays. (2012, May 1). NCBI - NIH. [Link]

-

Three new energetic complexes with N,N-bis(1H-tetrazole-5-yl)-amine as high energy density materials: syntheses, structures, characterization and effects on the thermal decomposition of RDX. Dalton Transactions (RSC Publishing). [Link]

-

Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual. (2017, November 20). NCBI. [Link]

-

Carboxylic Acid (Bio)Isosteres in Drug Design. PMC. [Link]

-

Bioisosteres for Drug Hunters: Part 1 - Background, Carboxylic Acids, and Amides. (2025, March 24). Drug Hunter. [Link]

-

Synthetic Transition from Thiourea-Based Compounds to Tetrazole Derivatives: Structure and Biological Evaluation of Synthesized New N-(Furan-2-ylmethyl). (2021, January 10). MDPI. [Link]

-

Recent progress in assays for GPCR drug discovery. Acta Pharmacologica Sinica. [Link]

-

Radioligand Binding Assay. Gifford Bioscience. [Link]

-

cAMP Hunter™ eXpress GPCR Assay. DiscoverX. [Link]

-

Tetrazoles via Multicomponent Reactions. (2019, February 1). Chemical Reviews - ACS Publications. [Link]

-

Live-Cell Assay to Interrogate GPCRs by Monitoring cAMP Levels using a Bioluminescent Readout. (2010, October 18). Agilent. [Link]

-

A novel luminescence-based β-arrestin membrane recruitment assay for unmodified GPCRs. (2020, April 10). bioRxiv.org. [Link]

-

The Hydrogen Bond Environments of 1H-Tetrazole and Tetrazolate Rings: The Structural Basis for Tetrazole–Carboxylic Acid Bioisosterism. (2012, February 3). Journal of Chemical Information and Modeling - ACS Publications. [Link]

-

Progress of N, N-bis(1(2)H-tetrazol-5-yl)amine and its derivatives. ResearchGate. [Link]

-

An accessible and generalizable in vitro luminescence assay for detecting GPCR activation. (2023, March 2). bioRxiv. [Link]

-

NMDA antagonist activity of (+/-)-(2SR,4RS)-4-(1H-tetrazol-5-ylmethyl)piperidine-2-carboxylic acid resides with the (-). PubMed. [Link]

-

Radioligand saturation binding for quantitative analysis of ligand-receptor interactions. PMC. [Link]

-

Accessible and Generalizable in Vitro Luminescence Assay for Detecting GPCR Activation. (2023, July 7). ACS Measurement Science Au. [Link]

-

ClickArr: a novel, high-throughput assay for evaluating β-arrestin isoform recruitment. (2023, November 6). bioRxiv. [Link]

-

Mechanism of β-arrestin recruitment by the μ-opioid G protein-coupled receptor. (2020, June 29). PNAS. [Link]

-

Exploiting Cell-Based Assays to Accelerate Drug Development for G Protein-Coupled Receptors. (2024, May 17). MDPI. [Link]

Sources

- 1. vuir.vu.edu.au [vuir.vu.edu.au]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Carboxylic Acid (Bio)Isosteres in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 4. drughunter.com [drughunter.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. tandfonline.com [tandfonline.com]

- 8. Advances in G Protein-Coupled Receptor High-throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Measurement of β-Arrestin Recruitment for GPCR Targets - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 10. giffordbioscience.com [giffordbioscience.com]

- 11. giffordbioscience.com [giffordbioscience.com]

- 12. Radiometric Ligand-Binding Assays | Revvity [revvity.com]

- 13. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 14. journals.physiology.org [journals.physiology.org]

- 15. resources.revvity.com [resources.revvity.com]

- 16. GPCR Interactions | Beta-Arrestin Recruitment | GPCR Activation [promega.com]

- 17. pnas.org [pnas.org]

- 18. biorxiv.org [biorxiv.org]

- 19. mdpi.com [mdpi.com]

- 20. Cell preparation: a key step for successful cAMP assays. | Revvity [revvity.com]

A Technical Guide to the In Silico Prediction of pKa Values for N-((1H-tetrazol-5-yl)methyl)-2-methylpropan-1-amine

Authored for: Researchers, Scientists, and Drug Development Professionals From the desk of: A Senior Application Scientist

Abstract

The acid dissociation constant (pKa) is a critical physicochemical parameter that governs the pharmacokinetic and pharmacodynamic profiles of drug candidates.[1] For ionizable molecules, the pKa dictates the charge state at a given physiological pH, which in turn influences crucial ADMET properties including solubility, membrane permeability, and target binding affinity.[1][2][3] This guide provides an in-depth technical framework for the in silico prediction of pKa values for N-((1H-tetrazol-5-yl)methyl)-2-methylpropan-1-amine, a molecule featuring two key ionizable centers: an acidic tetrazole ring and a basic secondary amine. We will explore the theoretical underpinnings of computational pKa prediction, present a detailed protocol using a quantum mechanics (QM)-based approach, and interpret the resulting data in the context of drug development. The methodologies described herein are designed to provide researchers with a robust and scientifically grounded workflow for estimating this vital molecular property.

Introduction: The Central Role of pKa in Medicinal Chemistry

In modern drug discovery, it is estimated that approximately 95% of drug candidates possess ionizable groups.[1] The degree of ionization, quantified by the pKa, is not a static property but exists in a dynamic equilibrium that is highly dependent on the pH of the surrounding environment. This is of profound importance as a drug molecule traverses different biological compartments, from the acidic environment of the stomach (pH ~1.5-3.5) to the near-neutral pH of the blood (pH ~7.4) and the cytoplasm.

The ionization state directly impacts:

-

Solubility: Ionized species are generally more soluble in aqueous environments like blood plasma, aiding in distribution.[2]

-

Permeability: Neutral, uncharged species are typically more lipophilic and can more readily cross lipid bilayer membranes to reach intracellular targets.[2]

-

Target Binding: The charge of a molecule is often critical for forming electrostatic interactions (e.g., salt bridges) with amino acid residues in the binding pocket of a target protein.[1]

-

ADMET Properties: pKa influences absorption, distribution, metabolism, excretion, and toxicity profiles.[1][2]

Therefore, the ability to accurately predict pKa values early in the discovery pipeline is crucial for designing molecules with desirable drug-like properties and avoiding costly late-stage failures.[4]

Molecular Analysis: Ionizable Centers of the Target Compound

The subject of our analysis, N-((1H-tetrazol-5-yl)methyl)-2-methylpropan-1-amine, possesses two distinct ionizable functional groups. A comprehensive pKa prediction must address both sites to fully characterize the molecule's behavior across a physiological pH range.

-

The Acidic Center: 5-Substituted 1H-Tetrazole Ring The tetrazole ring is a well-established bioisostere for the carboxylic acid group in medicinal chemistry.[5][6][7] It is a weak acid due to the proton on the ring nitrogen. The pKa of the parent 1H-tetrazole is approximately 4.9.[8] The substituent at the 5-position significantly modulates this acidity. Electron-donating groups, such as the alkyl amine side chain in our target molecule, are expected to increase the pKa (decrease the acidity) compared to the parent tetrazole.[5]

-

The Basic Center: Secondary Aliphatic Amine The secondary amine is a Brønsted-Lowry base, capable of accepting a proton to form a positively charged alkylammonium ion.[9][10] The pKa of its conjugate acid provides a measure of its basicity. Simple alkyl amines typically have conjugate acid pKa values in the range of 9.5 to 11.0.[10] The basicity is influenced by a combination of the inductive effect of the alkyl groups (which stabilize the positive charge of the conjugate acid) and solvation effects.[9][10]

The ionization equilibria for the molecule are illustrated below.

Sources

- 1. Computer Prediction of pKa Values in Small Molecules and Proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 2. acdlabs.com [acdlabs.com]

- 3. chemaxon.com [chemaxon.com]

- 4. optibrium.com [optibrium.com]

- 5. thieme-connect.com [thieme-connect.com]

- 6. researchgate.net [researchgate.net]

- 7. vuir.vu.edu.au [vuir.vu.edu.au]

- 8. Tetrazole - Wikipedia [en.wikipedia.org]

- 9. jove.com [jove.com]

- 10. chem.libretexts.org [chem.libretexts.org]

step-by-step synthesis protocol for N-((1H-tetrazol-5-yl)methyl)-2-methylpropan-1-amine

An Application Note on the Synthesis of N-((1H-tetrazol-5-yl)methyl)-2-methylpropan-1-amine

Introduction

N-((1H-tetrazol-5-yl)methyl)-2-methylpropan-1-amine is a chemical compound with potential applications in pharmaceutical research and development.[1] The tetrazole moiety is a well-regarded isostere for carboxylic acids in drug design, often leading to improved metabolic stability and bioavailability.[2] This document provides a detailed, two-step protocol for the synthesis of this secondary amine, designed for researchers and scientists in drug development. The chosen synthetic strategy is a robust and widely used method in medicinal chemistry: the formation of a key tetrazole intermediate followed by a reductive amination reaction.

The synthesis commences with the preparation of 5-(chloromethyl)-1H-tetrazole, a versatile building block. This is followed by a nucleophilic substitution reaction with 2-methylpropan-1-amine to yield the target compound. This approach is selected for its reliability and the commercial availability of the starting materials.

PART 1: Synthesis of 5-(Chloromethyl)-1H-tetrazole

The initial step involves the synthesis of 5-(chloromethyl)-1H-tetrazole from 2-chloroacetonitrile and sodium azide. This reaction is a [3+2] cycloaddition, a common method for forming the tetrazole ring.[3]

Reaction Scheme

Materials and Reagents

| Reagent/Material | Molecular Formula | Molar Mass ( g/mol ) | Quantity | Notes |

| 2-Chloroacetonitrile | C2H2ClN | 75.50 | 1.0 eq | Corrosive, toxic |

| Sodium Azide | NaN3 | 65.01 | 1.2 eq | Highly toxic, explosive |

| Zinc Chloride | ZnCl2 | 136.30 | 0.5 eq | Catalyst, hygroscopic |

| Water | H2O | 18.02 | Solvent | |

| Hydrochloric Acid | HCl | 36.46 | For acidification | |

| Ethyl Acetate | C4H8O2 | 88.11 | For extraction |

Step-by-Step Protocol

-

Reaction Setup: In a well-ventilated fume hood, equip a round-bottom flask with a magnetic stirrer and a reflux condenser.

-

Reagent Addition: To the flask, add 2-chloroacetonitrile (1.0 eq), sodium azide (1.2 eq), and zinc chloride (0.5 eq) in water. Caution: Sodium azide is highly toxic and can form explosive heavy metal azides. Handle with extreme care.

-

Reaction: Heat the reaction mixture to reflux and stir vigorously. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

-

Work-up: After the reaction is complete (typically several hours), cool the mixture to room temperature.

-

Acidification: Carefully acidify the reaction mixture with hydrochloric acid to a pH of approximately 2-3.

-

Extraction: Extract the aqueous layer with ethyl acetate.

-

Drying and Concentration: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude 5-(chloromethyl)-1H-tetrazole.

-

Purification: The crude product can be purified by recrystallization or column chromatography.

PART 2: Synthesis of N-((1H-tetrazol-5-yl)methyl)-2-methylpropan-1-amine

The final step is the N-alkylation of 2-methylpropan-1-amine with the synthesized 5-(chloromethyl)-1H-tetrazole.[4][5] This is a nucleophilic substitution reaction where the amine displaces the chloride.

Reaction Scheme

Materials and Reagents

| Reagent/Material | Molecular Formula | Molar Mass ( g/mol ) | Quantity | Notes |

| 5-(Chloromethyl)-1H-tetrazole | C2H3ClN4 | 118.52 | 1.0 eq | Irritant |

| 2-Methylpropan-1-amine | C4H11N | 73.14 | 2.0 eq | Flammable, corrosive |

| Triethylamine | (C2H5)3N | 101.19 | 1.5 eq | Base, corrosive |

| Acetonitrile | CH3CN | 41.05 | Solvent |

Step-by-Step Protocol

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 5-(chloromethyl)-1H-tetrazole (1.0 eq) in acetonitrile.

-

Amine Addition: Add 2-methylpropan-1-amine (2.0 eq) to the solution.

-

Base Addition: Add triethylamine (1.5 eq) to the reaction mixture to act as a base and scavenge the HCl byproduct.

-

Reaction: Stir the reaction mixture at room temperature. Monitor the reaction progress by TLC.

-

Work-up: Once the reaction is complete, concentrate the mixture under reduced pressure.

-

Purification: The residue can be purified by column chromatography on silica gel to yield the final product, N-((1H-tetrazol-5-yl)methyl)-2-methylpropan-1-amine.

Visualization of the Synthetic Workflow

Caption: Synthetic workflow for N-((1H-tetrazol-5-yl)methyl)-2-methylpropan-1-amine.

References

- CN101805306A - Production method of 5-chloromethyl tetrazole or 5-chloroethyl tetrazole - Google Patents.

-

A novel approach for the synthesis of 5-substituted-1H-tetrazoles - SciELO. Available at: [Link]

-

1H-Tetrazole synthesis - Organic Chemistry Portal. Available at: [Link]

-

One-step Synthesis to an Insensitive Explosive: N,N'-bis((1H-tetrazol-5-yl)methyl)nitramide (BTMNA) | Request PDF - ResearchGate. Available at: [Link]

-

Improved Synthesis of 5-Substituted 1H-Tetrazoles via the [3+2] Cycloaddition of Nitriles and Sodium Azide Catalyzed by Silica Sulfuric Acid - PMC. Available at: [Link]

-

Synthesis and Characterization of 5-Substituted 1H-Tetrazoles in the Presence of Nano-TiCl - SciELO. Available at: [Link]

-

Synthesis and characterization of 5-substituted 1H-tetrazoles in the presence of nano-TiCl4.SiO2 - SciELO. Available at: [Link]

-

N-Functionalization of 5-Aminotetrazoles: Balancing Energetic Performance and Molecular Stability by Introducing ADNP - PMC. Available at: [Link]

-

Di(1H-tetrazol-5-yl)methane as Neutral Ligand in Energetic Transition Metal Complexes. Available at: [Link]

-

an improved and convenient route for the synthesis of 5-methyl-1h-tetrazol-1-yl substituted benzenamines - ResearchGate. Available at: [Link]

-

Synthesis of tetrazole- and imidazole-based compounds: prophetic molecules made real for biological studies - Semantic Scholar. Available at: [Link]

-

Tetrazoles via Multicomponent Reactions - PMC - NIH. Available at: [Link]

-

Alkylation of 5-Substituted 1 H-Tetrazoles via the Diazotization of Aliphatic Amines - PubMed. Available at: [Link]

-

Brønsted Acid-Catalyzed Alkylation of Tetrazoles with Alcohols. Available at: [Link]

-

Understanding the regioselectivity of 5-substituted 1H-tetrazoles alkylation - OUCI. Available at: [Link]

-

Synthetic Transition from Thiourea-Based Compounds to Tetrazole Derivatives: Structure and Biological Evaluation of Synthesized New N-(Furan-2-ylmethyl) - PMC. Available at: [Link]

-

Alkylation of 5-Substituted 1H-Tetrazoles via the Diazotization of Aliphatic Amines. Available at: [Link]

-

2-methyl-1-(2H-1,2,3,4-tetrazol-5-yl)propan-1-amine - NextSDS. Available at: [Link]

-

Efficient and chemoselective alkylation of amines/amino acids using alcohols as alkylating reagents under mild conditions - Chemical Communications (RSC Publishing). Available at: [Link]

-

Biocatalytic Reductive Amination by Native Amine Dehydrogenases to Access Short Chiral Alkyl Amines and Amino Alcohols - Frontiers. Available at: [Link]

-

Two-Step One-Pot Reductive Amination of Furanic Aldehydes Using CuAlOx Catalyst in a Flow Reactor - Semantic Scholar. Available at: [Link]

Sources

- 1. Sapphire Bioscience [sapphirebioscience.com]

- 2. scielo.org.za [scielo.org.za]

- 3. Improved Synthesis of 5-Substituted 1H-Tetrazoles via the [3+2] Cycloaddition of Nitriles and Sodium Azide Catalyzed by Silica Sulfuric Acid - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Alkylation of 5-Substituted 1 H-Tetrazoles via the Diazotization of Aliphatic Amines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. ontariotechu.scholaris.ca [ontariotechu.scholaris.ca]

Application Notes and Protocols: N-((1H-tetrazol-5-yl)methyl)-2-methylpropan-1-amine as a Carboxylic Acid Bioisostere

Introduction: The Strategic Role of Bioisosterism in Modern Drug Discovery

In the landscape of medicinal chemistry, the strategic modification of a lead compound to enhance its pharmacological profile is a cornerstone of the drug discovery process. Bioisosteric replacement, the substitution of a functional group with another that retains similar physicochemical properties, is a powerful tool to overcome challenges related to potency, selectivity, pharmacokinetics, and toxicity.[1][2] The carboxylic acid moiety, while a common feature in many biologically active molecules due to its ability to form key interactions with biological targets, often presents liabilities such as poor metabolic stability, low cell permeability, and potential for off-target effects.[3]

The 5-substituted-1H-tetrazole has emerged as one of the most successful bioisosteres for the carboxylic acid group.[4] This is exemplified by the blockbuster antihypertensive drug, Losartan, where the replacement of a carboxylic acid with a tetrazole ring was pivotal to its oral bioavailability and efficacy.[5] Tetrazoles mimic the acidic nature and planar geometry of carboxylic acids, allowing them to engage in similar hydrogen bonding and ionic interactions with protein targets.[6] However, they offer distinct advantages, including increased metabolic stability against common metabolic pathways that target carboxylic acids and a more delocalized charge, which can influence protein-ligand interactions and physicochemical properties.[7][8]

This guide provides a comprehensive overview and detailed protocols for the synthesis and evaluation of N-((1H-tetrazol-5-yl)methyl)-2-methylpropan-1-amine as a bioisosteric replacement for its corresponding carboxylic acid analogue. These application notes are designed for researchers, scientists, and drug development professionals to facilitate the rational design and experimental validation of this specific bioisosteric substitution in their drug discovery programs.

Physicochemical Properties: A Comparative Analysis

The rationale for employing a tetrazole as a carboxylic acid bioisostere is grounded in their comparable physicochemical properties, particularly their acidity (pKa) and lipophilicity (logP/logD).

| Property | Carboxylic Acid Moiety | 5-Substituted-1H-tetrazole Moiety | Rationale for Bioisosteric Replacement |

| pKa | ~4-5 | ~4.5-5.5[9] | Similar acidity ensures that the tetrazole is also ionized at physiological pH, enabling it to mimic the ionic interactions of the carboxylate group.[10] |

| Lipophilicity (logP/logD) | Generally lower | Generally higher[9] | Increased lipophilicity can lead to improved membrane permeability and oral bioavailability. However, this can also sometimes lead to increased plasma protein binding.[11] |

| Metabolic Stability | Susceptible to glucuronidation and other phase II conjugations. | Generally more resistant to metabolic degradation.[12] | Enhanced metabolic stability can lead to a longer in-vivo half-life and improved pharmacokinetic profile. |

| Hydrogen Bonding | Acts as both a hydrogen bond donor and acceptor. | The tetrazole ring has multiple nitrogen atoms that can act as hydrogen bond acceptors, and the N-H bond is a donor. | The ability to participate in similar hydrogen bonding networks is crucial for maintaining binding affinity to the target protein. |

| Electronic Profile | Localized negative charge on the carboxylate. | Delocalized negative charge across the tetrazole ring.[13] | The diffuse charge of the tetrazole anion can lead to different, and sometimes more favorable, interactions with the receptor binding pocket.[6] |

Synthesis Protocols

A direct comparative evaluation of a bioisosteric pair necessitates the synthesis of both the target molecule and its analogue. Below are detailed, plausible protocols for the synthesis of N-((1H-tetrazol-5-yl)methyl)-2-methylpropan-1-amine and its corresponding carboxylic acid.

Protocol 1: Synthesis of N-((1H-tetrazol-5-yl)methyl)-2-methylpropan-1-amine

The synthesis of the target tetrazole is proposed via a two-step process involving the formation of a nitrile intermediate followed by a [3+2] cycloaddition reaction with an azide source.[14]

Caption: Synthetic scheme for N-((1H-tetrazol-5-yl)methyl)-2-methylpropan-1-amine.

Step 1: Synthesis of 2-(Isobutylamino)acetonitrile

-

To a stirred solution of isobutylamine (1.0 eq) in a suitable solvent such as acetonitrile or ethanol, add potassium carbonate (1.5 eq) as a base.

-

Cool the mixture to 0 °C in an ice bath.

-

Slowly add chloroacetonitrile (1.1 eq) dropwise to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir for 12-18 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, filter the reaction mixture to remove the inorganic salts.

-

Concentrate the filtrate under reduced pressure to obtain the crude 2-(isobutylamino)acetonitrile.

-

Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes.

-

Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Step 2: Synthesis of N-((1H-tetrazol-5-yl)methyl)-2-methylpropan-1-amine

-

In a round-bottom flask, dissolve 2-(isobutylamino)acetonitrile (1.0 eq) in a suitable solvent such as N,N-dimethylformamide (DMF) or water.[13]

-

Add sodium azide (1.5 eq) and a Lewis acid catalyst such as zinc chloride (0.5 eq) or triethylamine hydrochloride.[15]

-

Heat the reaction mixture to 80-120 °C and stir for 12-24 hours.

-

Monitor the reaction progress by TLC or LC-MS.

-

After completion, cool the reaction mixture to room temperature and carefully acidify with dilute hydrochloric acid to pH ~2-3 to protonate the tetrazole. Caution: Azides are toxic and potentially explosive. Handle with appropriate safety precautions.

-

Extract the aqueous layer with a suitable organic solvent such as ethyl acetate (3 x 50 mL).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by recrystallization or flash column chromatography.

-

Characterize the final product by ¹H NMR, ¹³C NMR, high-resolution mass spectrometry (HRMS), and elemental analysis.

Protocol 2: Synthesis of the Carboxylic Acid Analogue: 3-Methyl-2-(aminomethyl)butanoic acid

A plausible route to the corresponding carboxylic acid analogue involves the alkylation of a malonic ester derivative followed by hydrolysis and decarboxylation.

Sources

- 1. Three new energetic complexes with N,N-bis(1H-tetrazole-5-yl)-amine as high energy density materials: syntheses, structures, characterization and effects on the thermal decomposition of RDX - Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 2. LogP, LogD, pKa and LogS: A Physicists guide to basic chemical properties – Michael Green [doktormike.gitlab.io]

- 3. benchchem.com [benchchem.com]

- 4. Synthesis, Characterization, and Biological Evaluation of 2-(N-((2′-(2H-tetrazole-5-yl)-[1,1′-biphenyl]-4yl)-methyl)-pentanamido)-3-methyl Butanoic Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. BJOC - Mesoionic tetrazolium-5-aminides: Synthesis, molecular and crystal structures, UV–vis spectra, and DFT calculations [beilstein-journals.org]

- 6. Tetrazole and carboxylate groups of angiotensin receptor antagonists bind to the same subsite by different mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. An Automated High-Throughput Metabolic Stability Assay Using an Integrated High-Resolution Accurate Mass Method and Automated Data Analysis Software - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Exploring tetrazole chemistry: synthetic techniques, structure–activity relationship, and pharmacological insights in antimicrobial and anticancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 9. In vitro Assessment of Metabolic Stability in Suspension Cryopreserved Hepatocytes | Thermo Fisher Scientific - JP [thermofisher.com]

- 10. Metabolic Stability Studies: How to Study Slowly Metabolized Compounds Using In Vitro Models - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]

- 11. The Curious Wavefunction: The same and not the same: Carboxylic acids and tetrazoles [wavefunction.fieldofscience.com]

- 12. Carboxylic acids and tetrazoles as isosteric replacements for sulfate in cholecystokinin analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. sci-rad.com [sci-rad.com]

- 15. US5629331A - Process for the preparation of a tetrazole derivative in two crystalline forms and novel the crystalline forms thereof - Google Patents [patents.google.com]

APPLICATION NOTE & PROTOCOL: Coordination Chemistry of N-((1H-tetrazol-5-yl)methyl)-2-methylpropan-1-amine in Transition Metal Complexes

Target Audience: Researchers, Coordination Chemists, and Drug Development Professionals Document Type: Technical Guide & Standard Operating Procedure (SOP)

Executive Summary

The rational design of metal-organic architectures relies heavily on the geometric and electronic properties of the chosen organic ligands. N-((1H-tetrazol-5-yl)methyl)-2-methylpropan-1-amine (TzMPA) represents a highly versatile, asymmetric multidentate ligand. By combining a nitrogen-rich, rigid tetrazole ring with a sterically bulky, flexible isobutylamine moiety, TzMPA offers unique topological control over transition metal coordination. This application note details the mechanistic causality of TzMPA coordination, provides self-validating experimental protocols for synthesizing discrete and polymeric metal complexes, and outlines analytical checkpoints to ensure phase purity and structural integrity.

Mechanistic Insights: Causality in Ligand Coordination

To successfully deploy TzMPA in the synthesis of metallodrugs, luminescent materials, or metal-organic frameworks (MOFs), one must understand the thermodynamic and kinetic drivers of its coordination behavior.

The Role of pH in Tetrazole Deprotonation

The coordination mode of TzMPA is fundamentally dictated by the pH of the reaction medium[1]. The tetrazole proton has a pKa of approximately 4.5–5.0.

-

Acidic to Neutral Conditions (pH < 5): The tetrazole ring remains protonated. TzMPA acts primarily as a neutral bidentate ligand, chelating transition metals (e.g., Zn²⁺, Cu²⁺) via the secondary amine nitrogen and the N4 atom of the tetrazole ring. This steric encapsulation typically terminates lattice growth, yielding zero-dimensional (0D) discrete mononuclear or dinuclear complexes[2].

-

Basic Conditions (pH > 6): Deprotonation yields the tetrazolate anion, activating the N1, N2, and N3 atoms. The ligand transforms into a multidentate bridge (μ2 or μ3 modes), driving the self-assembly of 1D chains, 2D layers, or 3D coordination polymers[3].

Steric Modulation via the Isobutyl Group